molecular formula C10H12N2O5 B8705291 Ethyl (4-amino-3-nitrophenoxy)acetate CAS No. 59820-64-3

Ethyl (4-amino-3-nitrophenoxy)acetate

Cat. No.: B8705291
CAS No.: 59820-64-3
M. Wt: 240.21 g/mol
InChI Key: FWCPUNXESYWUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-amino-3-nitrophenoxy)acetate is a nitrogen-substituted aromatic ester of interest in chemical research and development. This compound features both amino and nitro functional groups on the phenyl ring, making it a versatile intermediate for further synthetic transformations. The structure is analogous to other nitroaniline derivatives used in life sciences research . Potential research applications for this compound include its use as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research. Compounds with similar scaffolds are frequently employed in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Researchers value this chemical for its potential to undergo reactions such as reduction of the nitro group or nucleophilic substitution of the acetate moiety. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

59820-64-3

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl 2-(4-amino-3-nitrophenoxy)acetate

InChI

InChI=1S/C10H12N2O5/c1-2-16-10(13)6-17-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3

InChI Key

FWCPUNXESYWUEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl (4-amino-3-nitrophenoxy)acetate

[1]

Molecular Weight:

Executive Summary

This guide provides a validated protocol for the regioselective O-alkylation of 4-amino-3-nitrophenol to synthesize This compound .[1] The synthesis hinges on exploiting the acidity differential between the phenolic hydroxyl and the aniline amine, further amplified by the electronic effects of the ortho-nitro group. This document addresses the specific challenge of preventing N-alkylation and ensuring high purity of the ether product.

Retrosynthetic Analysis & Strategy

The target molecule features a 4-amino-3-nitrophenol core functionalized with an ethyl acetate moiety at the phenolic oxygen.[1]

Disconnection Approach
  • Bond Disconnection: O–C(alkyl) bond.

  • Synthons: 4-amino-3-nitrophenoxide (Nucleophile) and Ethyl bromoacetate (Electrophile).[1]

  • Starting Material: 4-Amino-3-nitrophenol (CAS 610-81-1).[1][2][3]

Mechanistic Strategy: Regioselective Control

The core challenge is distinguishing between the two nucleophilic sites: the amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


  • Acidity & Basicity: The phenol (

    
     due to the nitro group) is significantly more acidic than the aniline. Using a mild base like Potassium Carbonate (
    
    
    ) selectively deprotonates the phenol to form the phenoxide anion.
  • Nucleophilicity: The phenoxide anion is a "harder" and more aggressive nucleophile than the neutral amine.

  • Electronic Deactivation: The nitro group at position 3 is ortho to the amino group. Through resonance and inductive withdrawal, the nitro group significantly reduces the electron density on the nitrogen, rendering the amine poor at participating in

    
     reactions. Conversely, the nitro group stabilizes the phenoxide, but the anionic oxygen remains sufficiently nucleophilic to displace the bromide.
    

Visualized Reaction Pathways

Synthesis Workflow (DOT Diagram)

SynthesisWorkflowStartStarting Material:4-Amino-3-nitrophenolReactionReaction:Reflux, 4-6 Hours(SN2 Mechanism)Start->ReactionDissolve in SolventReagentsReagents:Ethyl Bromoacetate (1.1 eq)K2CO3 (2.0 eq)Acetone or DMFReagents->ReactionAdd DropwiseWorkupWorkup:1. Filter Inorganic Salts2. Evaporate Solvent3. Aqueous Wash/ExtractionReaction->WorkupTLC MonitoringPurificationPurification:Recrystallization (Ethanol)or Column ChromatographyWorkup->PurificationCrude ProductProductTarget Product:This compoundPurification->ProductPure Crystals

Figure 1: Step-by-step synthesis workflow for the regioselective O-alkylation of 4-amino-3-nitrophenol.

Detailed Experimental Protocol

Materials & Reagents[5]
  • 4-Amino-3-nitrophenol (CAS 610-81-1): 1.0 eq (e.g., 5.0 g, 32.4 mmol)[1][3]

  • Ethyl bromoacetate (CAS 105-36-2): 1.1 eq (e.g., 3.9 mL, 35.6 mmol)[1]

  • Potassium Carbonate (

    
    , Anhydrous): 2.0 eq (e.g., 8.9 g, 64.8 mmol)
    
  • Solvent: Acetone (Dry, 100 mL) or DMF (50 mL). Acetone is preferred for easier workup.

  • Catalyst (Optional): Potassium Iodide (

    
    , 0.1 eq) to accelerate the reaction via Finkelstein exchange.
    
Step-by-Step Procedure
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add 4-Amino-3-nitrophenol (5.0 g) and Potassium Carbonate (8.9 g) to the flask.

    • Add Acetone (100 mL) and stir vigorously at room temperature for 15 minutes. The mixture will turn dark red/orange as the phenoxide anion forms.

  • Alkylation:

    • Add Ethyl bromoacetate (3.9 mL) dropwise to the stirring suspension. If using DMF, add slowly to control the exotherm.

    • Heat the mixture to reflux (approx. 60°C for Acetone) and stir for 4–6 hours .

    • Monitoring: Check reaction progress by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting phenol (

      
      ) should disappear, and a new less polar spot (
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the inorganic salts (

      
      , Excess 
      
      
      ) through a sintered glass funnel or a pad of Celite. Wash the filter cake with fresh acetone (20 mL).
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a solid residue.

  • Purification:

    • Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove residual DMF or salts.

    • Dry the organic layer over Anhydrous Sodium Sulfate (

      
      ), filter, and concentrate.
      
    • Recrystallization: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture to yield yellow/orange crystals.

Expected Yield & Characterization
  • Yield: 75–85%[1]

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 103–105°C (Lit. Value).

  • NMR Data Expectation:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       NMR (
      
      
      ):
      
      
      1.20 (t, 3H,
      
      
      ), 4.15 (q, 2H,
      
      
      ), 4.75 (s, 2H,
      
      
      ), 7.05 (d, 1H, Ar-H), 7.25 (dd, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.10 (br s, 2H,
      
      
      ).
    • Key Shift: The methylene protons of the ethyl group appear as a quartet around 4.1–4.2 ppm. The aromatic protons show the characteristic 1,2,4-substitution pattern.

Troubleshooting & Optimization

IssuePotential CauseSolution
Low Yield Incomplete reaction or loss during workup.[1]Increase reaction time to 8-12 hours. Ensure anhydrous conditions.
N-Alkylation (Impurity) Use of strong base (NaH) or high temperature.[1]Stick to weak bases like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or

. Avoid temperatures >80°C.
Starting Material Remains Poor solubility of phenoxide.Switch solvent to DMF or add 18-crown-6 ether as a phase transfer catalyst.
Color Impurities Oxidation of the amine.Perform the reaction under an inert atmosphere (

or Ar). Add a reducing agent like

during workup if needed.

Safety Considerations

  • Nitro Compounds: Aromatic nitro compounds can be toxic and potentially explosive if heated excessively. Handle with care and avoid grinding dry solids.

  • Ethyl Bromoacetate: A potent lachrymator and alkylating agent. Handle only in a fume hood with proper PPE (gloves, goggles).

  • Waste Disposal: Segregate halogenated organic waste. Neutralize acidic byproducts before disposal.

References

  • Chemsrc. (2025).[4] Ethyl 2-(4-amino-3-nitrophenoxy)acetate | CAS#:59820-64-3.[1] Retrieved from [Link][1]

  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.[1][5][6] Retrieved from

  • PrepChem. (2025). Synthesis of 4-Amino-3-nitrophenol. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (Note: Describes analogous chemistry). Retrieved from [Link][1]

An In-depth Technical Guide to Ethyl (4-amino-3-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59820-64-3

This technical guide provides a comprehensive overview of Ethyl (4-amino-3-nitrophenoxy)acetate, a specialty chemical with potential applications in pharmaceutical research and development and as a fine chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on structurally similar molecules to provide a robust resource for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound is an aromatic organic compound characterized by a phenoxyacetate core structure further substituted with both an amino and a nitro group. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 59820-64-3
Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
IUPAC Name ethyl 2-(4-amino-3-nitrophenoxy)acetate
Canonical SMILES CCOC(=O)COC1=CC(=C(C=C1)N)[O-]
InChI Key InChI=1S/C10H12N2O5/c1-2-17-9(13)6-16-8-4-3-7(11)5-10(8)12(14)15/h3-5H,6,11H2,2H3

Proposed Synthesis Pathway

Synthesis of the Key Precursor: 4-Amino-3-nitrophenol

The starting material, 4-amino-3-nitrophenol, is a crucial intermediate. A common method for its preparation involves the nitration of p-aminophenol, followed by hydrolysis.[1]

Experimental Protocol: Synthesis of 4-Amino-3-nitrophenol [1]

  • Acetylation of p-aminophenol: In a suitable reaction vessel, p-aminophenol is reacted with acetic anhydride to protect the amino group.

  • Nitration: The resulting p-acetamidophenol is then carefully nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the position ortho to the amino group.

  • Hydrolysis: The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to yield 4-amino-3-nitrophenol. The product can be purified by recrystallization.

Proposed Synthesis of this compound

The final step to obtain the target compound is the alkylation of 4-amino-3-nitrophenol with ethyl bromoacetate via a Williamson ether synthesis.[2]

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of 4-amino-3-nitrophenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K2CO3).

  • Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture at room temperature. The reaction is then typically heated to reflux to ensure completion.

  • Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Synthesis_Pathway p_aminophenol p-Aminophenol acetylation Acetylation (Acetic Anhydride) p_aminophenol->acetylation p_acetamidophenol p-Acetamidophenol acetylation->p_acetamidophenol nitration Nitration (HNO3/H2SO4) p_acetamidophenol->nitration intermediate 4-Acetamido-3-nitrophenol nitration->intermediate hydrolysis Hydrolysis (Acid/Base) intermediate->hydrolysis precursor 4-Amino-3-nitrophenol hydrolysis->precursor alkylation Williamson Ether Synthesis (Ethyl Bromoacetate, K2CO3) precursor->alkylation product This compound alkylation->product

Caption: Proposed multi-step synthesis of this compound.

Potential Physicochemical Properties and Characterization

The exact physical properties of this compound have not been extensively reported. However, based on its structure, the following properties can be anticipated:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/StateRationale
Appearance Yellowish to orange solidPresence of the nitro-amino chromophore in the aromatic ring.
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, DMSO). Sparingly soluble in water.The ester and aromatic nature suggest solubility in organic media.
Melting Point Expected to be a solid with a defined melting point.Aromatic compounds of this molecular weight are typically solid at room temperature.
Analytical Characterization

For researchers synthesizing or working with this compound, a suite of analytical techniques would be necessary for confirmation of its structure and purity.

Table 3: Recommended Analytical Methods

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Characteristic shifts for the aromatic protons, the ethyl group protons and carbons, and the methylene protons of the acetate moiety. The substitution pattern on the aromatic ring will be evident from the coupling patterns.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (240.21 g/mol ) should be observed. Fragmentation patterns can further confirm the structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.
High-Performance Liquid Chromatography (HPLC) Can be used to assess the purity of the compound and to monitor reaction progress.[3]

Potential Applications in Research and Development

The structural motifs present in this compound suggest its utility as an intermediate in several areas of chemical and pharmaceutical research. Aromatic nitro compounds are known precursors for the synthesis of a wide range of biologically active molecules.[4]

  • Pharmaceutical Synthesis: The amino group can be a key site for further functionalization, such as amide bond formation, to create more complex molecules with potential therapeutic properties. The nitro group can be reduced to an amine, providing a different point for chemical modification. This dual reactivity makes it a valuable scaffold in medicinal chemistry.

  • Dye and Pigment Industry: Aromatic amines and nitro compounds are fundamental building blocks in the synthesis of azo dyes and other colorants.[5]

  • Material Science: The presence of polar functional groups and an aromatic system could make this compound or its derivatives of interest in the development of novel organic materials.

Applications product This compound pharma Pharmaceutical Intermediates product->pharma dyes Dye & Pigment Synthesis product->dyes materials Material Science Precursors product->materials

Caption: Potential application areas for this compound.

Safety and Handling

Hazard Assessment of the Precursor: 4-Amino-3-nitrophenol
  • Acute Toxicity: The precursor, 4-amino-3-nitrophenol, has moderate acute oral toxicity.[6]

  • Skin and Eye Irritation: It is known to be an eye irritant and a potential skin irritant.[6]

  • Sensitization: There is evidence to suggest that 4-amino-3-nitrophenol can be a skin sensitizer.[6]

General Safety Precautions for Nitroaromatic Compounds

Aromatic nitro compounds should be handled with care as they can be toxic and may be absorbed through the skin.[5] They are also often flammable.

Hazards of Alkylating Agents

Ethyl bromoacetate, the proposed alkylating agent in the synthesis, is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[7]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound and its precursors.

  • Engineering Controls: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Use appropriate tools for transferring solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and dye manufacturing. While direct experimental data is sparse, this guide has provided a scientifically grounded, in-depth overview of its identity, a plausible and detailed synthetic route, predicted properties, potential applications, and essential safety and handling protocols. It is our hope that this guide will serve as a valuable resource for researchers and professionals, enabling them to explore the full potential of this intriguing molecule.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, April 24). Phenol, 4-amino-3-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Organic Syntheses. ethyl phenylacetate. Retrieved from [Link]

  • Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Analytical Chemistry. Color Reaction for Determination of Some Aromatic Nitro Compounds. Retrieved from [Link]

  • PrepChem.com. Synthesis of ethyl phenylacetate. Retrieved from [Link]

  • Ontosight AI. Properties of 4-Amino-3-nitrophenol Compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Retrieved from [Link]

  • Processes of Petrochemistry and Oil-Refining. SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Retrieved from [Link]

  • JETIR.org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

  • LabRulez GCMS. Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]

  • Semantic Scholar. Detection and characterization of nitro derivatives of some polyclic aromatic hydrocarbons by fluorescence quenching after thin-layer chromatography: application to air pollution analysis. Retrieved from [Link]

  • Synthetic Communications. alkylation of ethyl nitroacetate - in the absence of solvent. Retrieved from [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]

  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • University of St Andrews. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from [Link]

  • PubChem. 4-Amino-3-Nitrophenol. Retrieved from [Link]

  • ResearchGate. Aromatic Nitro and Amino Compounds. Retrieved from [Link]

  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Pan American Health Organization. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

  • ResearchGate. What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]

  • NIST WebBook. Acetic acid, 4-nitrophenyl ester. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-Amino-3-nitrophenol. Retrieved from [Link]

  • Google Patents. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.
  • PMC. Safe handling of hazardous drugs. Retrieved from [Link]

  • PubChem. (2-Nitrophenoxy)acetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Taylor & Francis. 4-nitrophenol – Knowledge and References. Retrieved from [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

Sources

Methodological & Application

Analytical techniques for Ethyl (4-amino-3-nitrophenoxy)acetate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Ethyl (4-amino-3-nitrophenoxy)acetate is a critical intermediate extensively utilized in the synthesis of bicyclic heterocycles (e.g., benzoxazinones) and kinase inhibitors.[1] Its structural integrity hinges on the regioselectivity of its synthesis—specifically, the competition between O-alkylation (desired) and N-alkylation (impurity) of the precursor 4-amino-3-nitrophenol.[1]

This Application Note provides a definitive guide for the characterization of this molecule. Unlike generic protocols, this guide focuses on the "Triad of Truth":

  • Regiospecific NMR Validation: Distinguishing the ether linkage from the amine alkylation.

  • Chromatographic Purity: A stability-indicating HPLC method designed for nitroaniline derivatives.[1]

  • Thermal Profiling: Assessment of solid-state stability.[1]

Structural Elucidation: The "Isomer Trap"

The Challenge: The synthesis typically involves reacting 4-amino-3-nitrophenol with ethyl bromoacetate in the presence of a base.[1] While the nitro group ortho to the amine reduces the nucleophilicity of the nitrogen (via resonance and intramolecular H-bonding), N-alkylation remains a potential side reaction. Standard MS cannot distinguish these isomers (identical m/z).[2]

The Solution: 1H NMR Connectivity Check The definitive proof of O-alkylation lies in the chemical shift of the methylene protons (


) adjacent to the alkylation site.[1]
FeatureO-Alkylated Product (Desired)N-Alkylated Impurity (Undesired)Mechanistic Reason
Linkage


Oxygen is more electronegative than Nitrogen.[1]
Shift (

)
4.60 – 4.80 ppm (Singlet)3.80 – 4.10 ppm (Singlet/Doublet)Deshielding effect of Oxygen is significantly stronger.[2]
NH Signal Broad singlet (~5.0–7.0 ppm, 2H)Broad singlet/triplet (1H)Primary amine (

) vs. Secondary amine (

).[1][2]

Protocol 1: NMR Acquisition Parameters

  • Solvent: DMSO-

    
     (Preferred for solubility of nitroanilines) or CDCl
    
    
    
    .[1]
  • Frequency: 400 MHz minimum.

  • Concentration: 10-15 mg/mL.[1]

  • Key Diagnostic: Zoom into the 3.5–5.0 ppm region. If a minor peak appears ~0.7 ppm upfield from the main methylene singlet, N-alkylation has occurred.

Chromatographic Purity: HPLC-UV/DAD Method

Method Development Logic:

  • Column Choice: A C18 column is standard.[3][4] However, basic amines can tail due to silanol interactions.[2] The nitro group reduces basicity, but an end-capped column is recommended.

  • Mobile Phase: The ester group is susceptible to hydrolysis at high pH. The amine requires pH control.[5] An acidic buffer (0.1% Formic Acid or Phosphoric Acid) is ideal to maintain the neutral/protonated state and ensure stability.

  • Detection: The nitro-aniline chromophore absorbs strongly in the visible region (yellow/orange). Using dual-wavelength detection (254 nm for general impurities, 360-400 nm for the main compound) enhances specificity.[1]

Protocol 2: Stability-Indicating HPLC Method

ParameterCondition
Instrument HPLC or UPLC with DAD (Diode Array Detector)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5-10 µL
Detection Channel A: 254 nm (General); Channel B: 380 nm (Specific to Nitroaniline)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
10.0 90 Linear Ramp (Elute Impurities)
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End |

Sample Preparation (Critical):

  • Weigh 10 mg of sample.

  • Dissolve in 10 mL of 100% Acetonitrile . Note: Do not dissolve in water or buffer to prevent ester hydrolysis during the autosampler wait time.

  • Filter through 0.22 µm PTFE filter.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the characterization workflow, specifically addressing the regioselectivity check.

CharacterizationWorkflow Start Crude Product This compound NMR Step 1: 1H NMR (DMSO-d6) Focus: 3.5 - 5.0 ppm Region Start->NMR Decision Check Methylene (-CH2-) Shift NMR->Decision O_Alk Peak at ~4.7 ppm (O-Alkylation Confirmed) Decision->O_Alk Major Singlet N_Alk Peak at ~3.9 ppm (N-Alkylation Impurity) Decision->N_Alk Minor/Major Peak HPLC Step 2: HPLC-DAD Purity (Acidic Mobile Phase) O_Alk->HPLC Result_Pass PASS: Purity > 98% No N-isomer detected HPLC->Result_Pass Single Peak Result_Fail FAIL: Recrystallize (Solvent: EtOH/Water) HPLC->Result_Fail Multiple Peaks Result_Fail->Start Reprocess

Figure 1: Analytical decision tree prioritizing the structural differentiation of O- vs N-alkylation isomers prior to purity quantification.

Physical Characterization & Stability

Thermal Analysis (DSC):

  • Purpose: Determine melting point and check for polymorphs.

  • Expectation: Pure crystalline solids of this class typically melt between 80°C – 120°C (compound specific).[2] Sharp endotherm indicates high purity.

  • Protocol: Heat at 10°C/min from 30°C to 200°C under Nitrogen purge.

Storage Protocol:

  • Sensitivity: The amino group is prone to oxidation (darkening of color over time). The ester is moisture sensitive.

  • Recommendation: Store at 2-8°C in amber vials under Argon/Nitrogen atmosphere.

References

  • Synthesis & Characterization Context

    • Xiao, Z., et al. (2010).[2][6] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI. Available at: [Link] (General reference for phenoxyacetate synthesis protocols).[2]

  • NMR Regioselectivity (N- vs O-Alkylation)

    • Abskharon, R., et al. (2013).[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • HPLC Method Validation Guidelines

    • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • General Spectral Data (Nitroanilines)

    • National Institute of Standards and Technology (NIST) Chemistry WebBook.[2] Nitroaniline Derivatives Spectral Data. Available at: [Link][2]

Sources

NMR spectroscopy of Ethyl (4-amino-3-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the structural validation of Ethyl (4-amino-3-nitrophenoxy)acetate (CAS: 59820-64-3), a critical bifunctional intermediate used in the synthesis of benzoxazinone-based pharmacophores and kinase inhibitors.[1][2]

Precise NMR characterization of this molecule is challenging due to the competing electronic effects of the electron-withdrawing nitro group (-NOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and the electron-donating amino group (-NH

) on the aromatic core. This guide provides a validated protocol for distinguishing the target O-alkylated product from potential N-alkylated impurities using 1H and 13C NMR spectroscopy.[1]

Chemical Context & Synthesis Logic

To understand the spectra, one must understand the origin of the sample.[2] The target molecule is typically synthesized via a Williamson Ether Synthesis utilizing 4-amino-3-nitrophenol.[1]

  • Reaction: 4-amino-3-nitrophenol + Ethyl bromoacetate (+ Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    CO
    
    
    
    )
    
    
    Product.[2]
  • Regioselectivity Challenge: The starting material possesses two nucleophilic sites: the phenoxide oxygen and the aniline nitrogen.[2]

    • Target:O-alkylation (Phenoxyacetate).[1][2]

    • Impurity:N-alkylation (Glycine derivative).[1][2]

  • NMR Discrimination: The chemical shift of the methylene protons (-OCHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    - vs -NCH
    
    
    
    -) is the definitive diagnostic marker.
Synthesis & Correlation Workflow

SynthesisPath SM 4-Amino-3-nitrophenol (Nucleophile) Target This compound (O-Alkylated Target) SM->Target Major Path (Phenoxide attack) Impurity N-Alkylated Byproduct (Impurity) SM->Impurity Minor Path (Aniline attack) Reagent Ethyl Bromoacetate (Electrophile) Reagent->Target Base K2CO3 / Acetone (Base) Base->Target NMR 1H NMR Diagnostic OCH2 @ 4.6 ppm NCH2 @ 3.9 ppm Target->NMR Impurity->NMR

Figure 1: Synthesis pathway highlighting the competitive alkylation and the NMR diagnostic checkpoint.

Experimental Protocol: NMR Acquisition

Sample Preparation
  • Solvent Selection: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: The nitroaniline moiety is polar and capable of hydrogen bonding.[1] DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ensures sharp resolution of the exchangeable -NH
      
      
      
      protons, which are often broad or invisible in Chloroform.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Instrument Parameters (Standard 400/500 MHz)
ParameterSettingRationale
Pulse Sequence zg30 (Bruker) / s2pul (Varian)30° pulse angle for rapid relaxation recovery.[1][2][3]
Scans (NS) 16 (1H) / 1024 (13C)Sufficient S/N ratio for minor impurities (<1%).[1][2]
Relaxation Delay (D1) 1.0 secStandard for qualitative assignment.[1][2] Increase to 5.0s for qNMR.
Temperature 298 K (25°C)Standard ambient calibration.[1][2]
Referencing DMSO residual peak (2.50 ppm)Internal standard referencing.

Spectral Analysis & Assignment

1H NMR Assignment (500 MHz, DMSO-d )

The aromatic region exhibits an ABX spin system (or ABC depending on field strength), characteristic of 1,2,4-trisubstituted benzene rings.[2]

PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Multiplicity

Coupling (Hz)
Structural Integration
H-2 7.48 Doublet (d)

Aromatic proton between NO

and OR.[2] Most deshielded due to NOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

anisotropy.
H-6 7.15 Doublet of Doublets (dd)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Aromatic proton ortho to OR, meta to NO

.[2]
H-5 7.02 Doublet (d)

Aromatic proton ortho to NH

.[2] Shielded by electron-donating amine.[1]
-NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.25 Broad Singlet (br s)-Exchangeable amine protons.[2] (Shift varies w/ concentration).
-OCHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-
4.72 Singlet (s)-Critical Diagnostic. Alpha to phenoxy oxygen and carbonyl.[2]
Ester -CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-
4.16 Quartet (q)

Ethyl ester methylene.[2]
Ester -CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.21 Triplet (t)

Ethyl ester methyl.[2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Analyst Note: If the singlet at 4.72 ppm appears upfield at ~3.9–4.0 ppm , this indicates N-alkylation has occurred. Reject the batch.

13C NMR Assignment (125 MHz, DMSO-d )
Carbon TypeShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Assignment Logic
C=O 169.1 Ester Carbonyl.[2]
C-O (Ar) 149.5 C-1 (Attached to ether).[1][2] Deshielded by Oxygen.[1][2]
C-N (Ar) 142.8 C-4 (Attached to Amine).[1][2]
C-NOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

134.5 C-3 (Attached to Nitro).[2]
Ar-CH 120.1 C-6 (Ortho to ether).[1][2]
Ar-CH 119.5 C-5 (Ortho to amine).[1][2]
Ar-CH 109.8 C-2 (Between O and NOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[2]
-OCHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-
65.4 Alpha-methylene (Ether).[2]
Ester -CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-
60.8 Ethyl methylene.
Ester -CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

14.1 Ethyl methyl.

Structural Validation Logic (HMBC)

To definitively prove the structure is the O-alkylated product (Phenoxyacetate) and not the N-alkylated isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1][2]

Key Correlations:

  • H-2 (Aromatic) must show a strong 3-bond correlation to C-O (Ar, 149.5 ppm) .[1][2]

  • -OCHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    - (4.72 ppm)  must show a correlation to C-O (Ar, 149.5 ppm) .[2]
    
    • Logic: If N-alkylation occurred, the methylene protons would correlate to the C-N carbon (142.8 ppm) instead.[2]

HMBC Connectivity Diagram

HMBC_Logic cluster_legend Legend H_OCH2 Protons: -OCH2- (4.72 ppm) C_Ar1 Carbon: C-1 (Ar-O) (149.5 ppm) H_OCH2->C_Ar1 HMBC (3-bond) Defines O-Alkylation C_Carbonyl Carbon: C=O (169.1 ppm) H_OCH2->C_Carbonyl HMBC (2-bond) H_Ar2 Proton: H-2 (7.48 ppm) H_Ar2->C_Ar1 HMBC (2-bond) key Red Arrow = Critical Proof of Structure

Figure 2: HMBC Correlation network. The correlation between the methylene protons and the aromatic C-1 confirms the ether linkage.[1]

References

  • PubChem Compound Summary. (2023). 4-Amino-3-nitrophenol.[1][4][5][6][7][8][9] National Center for Biotechnology Information.[1][2] Link

  • MDPI Molecules. (2022).[1][2][8] Synthesis of Ethyl-2-(4-aminophenoxy)acetate. (Analogous structural data for the non-nitro variant). Link

  • NIST Chemistry WebBook. (2023).[1][2] Infrared and Mass Spectra of 4-Amino-3-nitrophenol derivatives. Link[2]

  • SDBS Spectral Database. (2023). SDBS No. 3421 (Nitroaniline derivatives).[1][2] AIST Japan.[1][2] (General reference for nitroaniline shifts). Link[2]

Disclaimer: All chemical shifts provided are representative values based on solvent effects (DMSO-d


) and concentration. Actual experimental values may vary by ±0.05 ppm.

Sources

Application Notes and Protocols: Ethyl (4-amino-3-nitrophenoxy)acetate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of Ethyl (4-amino-3-nitrophenoxy)acetate as a pivotal intermediate in the synthesis of azo dyes. We present detailed, field-proven protocols for the preparation of the intermediate, its subsequent diazotization, and the final azo coupling reaction. The causality behind experimental choices, critical process parameters, and robust characterization methodologies are explained to ensure reproducible and reliable outcomes. This guide is structured to provide both a theoretical foundation and practical, step-by-step instructions for laboratory application.

Introduction: The Strategic Role of this compound

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their extensive application in textiles, printing, and high-technology fields stems from their brilliant colors, good fastness properties, and the relative simplicity of their synthesis.[2] The core synthetic pathway involves two fundamental reactions: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich nucleophile.[3]

This compound is a highly functionalized aromatic amine. Its strategic importance as a dye intermediate arises from the specific combination of its structural features:

  • Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization, the critical first step in azo dye formation.[3]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group acts as a powerful auxochrome, deepening the color (a bathochromic shift) of the final dye. Its presence is crucial for achieving deep red, blue, and black shades.[4]

  • Phenoxy-acetate Moiety (-O-CH₂-COOEt): This portion of the molecule can be leveraged to modulate the dye's physical properties, such as solubility, and provides a potential site for further chemical modification or hydrolysis.[5]

This guide will delineate the synthesis of this key intermediate from its precursor, 4-amino-3-nitrophenol, and its subsequent conversion into a model azo dye.

Synthesis of the Intermediate: this compound

The preparation of the title compound is efficiently achieved via a nucleophilic substitution reaction (Williamson ether synthesis) between 4-amino-3-nitrophenol and an ethyl haloacetate. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a mild base, forming a phenoxide ion that acts as the nucleophile.

Protocol 2.1: Synthesis of this compound

Principle: This protocol is based on the alkylation of the hydroxyl group of 4-amino-3-nitrophenol. Potassium carbonate serves as a base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. A similar methodology has been proven effective for the alkylation of substituted nitrophenols.[6]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Amino-3-nitrophenol154.127.71 g50.0
Ethyl Bromoacetate167.009.19 g (6.25 mL)55.0
Anhydrous K₂CO₃138.2110.37 g75.0
Acetone (anhydrous)58.08250 mL-

Step-by-Step Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-nitrophenol (7.71 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add 250 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring vigorously, add ethyl bromoacetate (6.25 mL, 55.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid will be a yellow-to-orange powder.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound. Dry the purified crystals under vacuum.[7]

Core Application: Synthesis of an Azo Dye

The conversion of this compound into an azo dye is a two-stage process.

Caption: General workflow for azo dye synthesis.
Protocol 3.1: Diazotization of this compound

Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid (HNO₂). Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.[3] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; therefore, the reaction must be maintained at 0–5 °C to prevent decomposition and unwanted side reactions.[8]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound240.212.40 g10.0
Concentrated HCl (37%)36.463.0 mL~36
Sodium Nitrite (NaNO₂)69.000.76 g11.0
Deionized Water18.0225 mL-
Ice-~50 g-

Step-by-Step Procedure:

  • Amine Suspension: In a 250 mL beaker, suspend this compound (2.40 g, 10.0 mmol) in 15 mL of deionized water. Add concentrated HCl (3.0 mL) and stir. The amine salt may or may not fully dissolve.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with constant stirring.

  • Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Use a Pasteur pipette and ensure the tip is below the surface of the liquid. The temperature must be strictly maintained below 5 °C.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately in the next step.

Protocol 3.2: Azo Coupling with 2-Naphthol

Principle: The diazonium salt is a weak electrophile. It reacts with an activated aromatic compound, the "coupling component," via an electrophilic aromatic substitution.[1] For phenols like 2-naphthol, the coupling reaction is typically carried out under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming the highly activating phenoxide ion.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Naphthol144.171.44 g10.0
Sodium Hydroxide (NaOH)40.001.20 g30.0
Deionized Water18.0250 mL-

Step-by-Step Procedure:

  • Coupling Solution: In a 400 mL beaker, dissolve 2-naphthol (1.44 g, 10.0 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving 1.2 g of NaOH in ~12 mL of water and diluting). Stir until the 2-naphthol is fully dissolved, forming the sodium naphthoxide solution.

  • Cooling: Cool this solution in an ice bath to below 5 °C.

  • Coupling Reaction: While stirring the cold naphthoxide solution vigorously, slowly add the previously prepared diazonium salt solution. A brightly colored precipitate (the azo dye) should form immediately.

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. This removes any unreacted salts and base.

  • Drying: Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Caption: Chemical reaction pathway for dye synthesis.

Characterization of the Synthesized Dye

To confirm the identity and purity of the final product, several analytical techniques should be employed.

TechniquePurposeExpected Observations
Melting Point Assess purity.A sharp, defined melting point range.[4]
UV-Visible Spectroscopy Confirm color and conjugation.A strong absorption band (λ_max) in the visible region (400-700 nm), characteristic of the extended π-conjugated system.[9]
FT-IR Spectroscopy Identify key functional groups.Disappearance of N-H stretching bands from the primary amine. Appearance of a characteristic azo (N=N) stretch (~1450-1500 cm⁻¹). Persistence of C=O ester (~1730 cm⁻¹), Ar-NO₂ (~1520 and 1340 cm⁻¹), and a broad O-H stretch from the naphthol moiety.[4][9]
¹H-NMR Spectroscopy Elucidate the final structure.Complex aromatic signals corresponding to both aromatic rings. Signals for the ethyl group (-CH₂- and -CH₃). Absence of the -NH₂ proton signals.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • 4-Amino-3-nitrophenol and its derivatives: These compounds should be handled with care. They can cause skin and serious eye irritation. Suspected of causing genetic defects. Avoid breathing dust and prevent contact with skin and eyes.[12]

  • Ethyl Bromoacetate: A lachrymator and is corrosive. Handle only in a fume hood.

  • Acids and Bases (HCl, NaOH): Are corrosive and can cause severe burns. Handle with extreme care.

  • Diazonium Salts: Are unstable and potentially explosive when isolated in a dry state. NEVER attempt to isolate the diazonium salt. Always use it in solution immediately after preparation.[3]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI. [Link]

  • Covestro. (2012). Safety Data Sheet. [Link]

  • British Pharmacopoeia Commission. (2013). Safety data sheet: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Hassan, Q. M. A., et al. (2022). A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. Journal of the Iranian Chemical Society. [Link]

  • ChemSino. (n.d.). 4-Amino-3-nitrophenol: A Key Intermediate for Hair Dyes and Specialty Chemicals. [Link]

  • Google Patents. (1984). GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.
  • Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology. [Link]

  • Elattar, K. M. (2015). Synthesis of Novel Azo Disperse dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. Scientific & Academic Publishing. [Link]

  • ResearchGate. (2025). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. [Link]

  • Xiao, Z., et al. (2011). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E. [Link]

  • Oforghor, A. O., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4’-diaminodiphenylsulphone. Mediterranean Journal of Basic and Applied Sciences. [Link]

  • Ndukwe, I. G., et al. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 - Amino-3-nitrobenzaldehyde. IOSR Journal of Applied Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • U.S. Environmental Protection Agency. (2025). Ethyl (4-amino-3-nitrophenyl)acetate Env. Fate/Transport. [Link]

  • ResearchGate. (2025). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. [Link]

  • COSMILE Europe. (n.d.). 4-AMINO-3-NITROPHENOL – Ingredient. [Link]

  • ResearchGate. (2025). (PDF) A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. [Link]

  • Google Patents. (1989).
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of Ethyl (4-amino-3-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges of Ethyl (4-amino-3-nitrophenoxy)acetate CAS Registry Number: 59820-64-3 Chemical Formula: C₁₀H₁₂N₂O₅ Molecular Weight: 240.21 g/mol

Core Technical Overview

This compound is a critical intermediate, often employed as a scaffold in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceutical agents.[1] Its purification is complicated by its amphoteric nature (containing both a basic aniline amine and a potentially acidic phenol precursor) and the presence of the labile ethyl ester.[1]

The primary challenges users face involve regioselectivity byproducts (N-alkylation vs. O-alkylation), ester hydrolysis , and oxidative degradation of the electron-rich aniline moiety.[1] This guide addresses these issues with field-proven protocols.

Troubleshooting Guide (Q&A)

Category A: Impurity Removal & Regiochemistry[1]

Q: I have a persistent impurity running just above my product on TLC. What is it, and how do I remove it?

Diagnosis: This is likely the N-alkylated byproduct , Ethyl N-(4-hydroxy-2-nitrophenyl)glycinate.[1] Mechanism: During the alkylation of 4-amino-3-nitrophenol, the amino group competes with the phenoxy group.[1] While the phenoxide is more nucleophilic under basic conditions, N-alkylation still occurs, especially if the base strength is insufficient to fully deprotonate the phenol.

Solution:

  • Switch Purification Mode: These isomers have distinct pKa values. The N-alkylated byproduct retains a free phenolic hydroxyl group.

  • Base Wash Protocol:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc).[2]

    • Wash with cold 0.5 M NaOH (rapidly).

    • Why? The N-alkylated byproduct (phenolic) will deprotonate and move to the aqueous layer. The desired O-alkylated product (ether/ester) has no acidic proton and remains in the organic layer.

    • Caution: Do not prolong contact time to prevent ester hydrolysis.

Q: My product contains a red/brown solid that is insoluble in ethanol. Is this the product?

Diagnosis: No. This is likely unreacted 4-amino-3-nitrophenol or oxidative polymers (azo/azoxy coupling).[1] Solution:

  • Filtration: These impurities are generally insoluble in non-polar or moderately polar solvents like Dichloromethane (DCM) or warm Toluene.[1]

  • Protocol: Dissolve your crude material in warm DCM. Filter off the insoluble red/brown solids. The filtrate contains your product.

Category B: Crystallization Issues

Q: The product "oils out" instead of crystallizing during cooling. How do I fix this?

Diagnosis: This occurs when the solvent polarity is too high, or the cooling rate is too fast, trapping impurities that lower the melting point.[1] Solution: Use a Two-Solvent Recrystallization method with a polarity gradient.[1]

Protocol:

  • Dissolve the crude oil in the minimum amount of boiling Ethanol (EtOH) .[1]

  • Remove from heat.[1][3] Add Hexane or Heptane dropwise until the solution turns slightly turbid.

  • Add 1-2 drops of EtOH to clear the turbidity.

  • Allow to cool to room temperature slowly (insulate the flask with foil).

  • Once solids appear, move to 4°C.

Q: My yield is low after recrystallization from Ethanol.

Diagnosis: The compound has significant solubility in ethanol even at room temperature due to the nitro and ester groups.[1] Solution: Switch to Isopropanol (IPA) or Toluene .[1]

  • Toluene: Excellent for removing polar tarry impurities.[1] Heat to 80°C to dissolve, cool to 0°C.

  • IPA: Provides a steeper solubility curve than EtOH for this specific matrix.[1]

Category C: Stability & Handling[1]

Q: The compound is turning dark over time. Is it decomposing?

Diagnosis: Yes, Oxidative Degradation .[1] The free aniline (amino group) is electron-rich and susceptible to air oxidation, forming quinone-imine type species. Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • During Workup: Add a reducing agent like Sodium Metabisulfite during the aqueous wash steps to scavenge oxidants.

Q: I see a new spot at the baseline (high polarity) after leaving the compound in solution.

Diagnosis: Ester Hydrolysis . The ethyl ester is cleaving to form the free acid, (4-amino-3-nitrophenoxy)acetic acid. Solution:

  • Avoid leaving the compound in wet solvents (especially wet EtOAc or alcohols).

  • Ensure all organic extracts are dried thoroughly over anhydrous Na₂SO₄ before evaporation.

  • Do not store in basic solutions.

Validated Experimental Protocols

Protocol 1: Optimized Recrystallization

Target: Removal of trace starting material and oily oligomers.[1]

StepActionCritical Parameter
1 Dissolution Dissolve 10g crude in 40 mL Ethanol (95%) at 70°C.
2 Filtration Hot filtration through a sintered glass funnel.[1]
3 Anti-Solvent Add warm Water (approx. 10-15 mL) dropwise until slight turbidity persists.[1]
4 Re-dissolution Add 1-2 mL Ethanol to restore clarity.
5 Crystallization Cool to RT over 2 hours with slow stirring. Then chill to 0-5°C for 1 hour.
6 Isolation Filter, wash with cold 20% EtOH/Water.[1] Dry in vacuum oven at 40°C.
Protocol 2: Flash Column Chromatography

Target: Separation of N-alkylated regioisomer.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Cyclohexane (or Hexanes).[1]

  • Mobile Phase B: Ethyl Acetate.[1][2]

Gradient Table:

Column Volume (CV)% Mobile Phase BPurpose
0 - 2 10%Elute non-polar impurities.
2 - 6 10% -> 30%Elute Product (Expect Rf ~0.4 in 30% EtOAc).[1]
6 - 10 50% -> 100%Elute N-alkylated byproduct (more polar) and starting phenol.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck FilterInsolubles Filter Insoluble Solids (Remove Polymer/Start Mat) SolubilityCheck->FilterInsolubles Solids Present Evaporate Evaporate to Oil/Solid SolubilityCheck->Evaporate Clear Solution FilterInsolubles->Evaporate ImpurityCheck TLC/HPLC Analysis Evaporate->ImpurityCheck Decision Major Impurity Type? ImpurityCheck->Decision N_Alkylated Regioisomer (N-alkyl) (Polar Phenolic) Decision->N_Alkylated Polar Spots OilyTars Non-polar Tars/Oils Decision->OilyTars Baseline/Smearing BaseWash Wash with cold 0.5M NaOH (Extracts Impurity to Aq) N_Alkylated->BaseWash Recryst Recrystallization (EtOH/Water or Toluene) BaseWash->Recryst OilyTars->Recryst Final Pure this compound Recryst->Final

Caption: Logic flow for selecting the appropriate purification method based on impurity profile.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12847648, Ethyl 2-(4-amino-3-nitrophenoxy)acetate. Retrieved from [Link]

  • Synthesis & Side Reactions (O- vs N-Alkylation)

    • Gagnot, G., et al. (2018).[1][4] Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852.[1] (Discusses general alkylation challenges of nitro-acetates and phenols). Retrieved from [Link]

    • Diez-Barra, E., et al. (1994).[1][5] Alkylation of ethyl nitroacetate by solid-liquid phase transfer catalysis. Synthetic Communications. (Provides context on nitro-ester alkylation conditions).

  • Purification Methodologies (General Nitro-Aniline Derivatives)

    • Banik, B. K., et al. (2005).[1] Ethyl 4-aminobenzoate.[1][3] Organic Syntheses, Vol. 81, p. 188. (Demonstrates reduction and purification protocols for similar amino-esters). Retrieved from [Link][1]

Sources

Technical Support Center: Catalyst Selection for Ethyl (4-amino-3-nitrophenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced catalytic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of Ethyl (4-amino-3-nitrophenoxy)acetate, with a specific focus on the critical catalyst selection step.

The synthesis of this target molecule hinges on the successful preparation of its key precursor, 4-amino-3-nitrophenol. This intermediate is typically synthesized via the selective reduction of 2,4-dinitrophenol. The primary challenge lies in reducing the nitro group at the 4-position while leaving the nitro group at the 2-position intact—a feat that demands high catalyst chemoselectivity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and recommended catalysts for the selective reduction of 2,4-dinitrophenol to 4-amino-3-nitrophenol?

Answer:

The core challenge is achieving high chemoselectivity. Over-reduction to 2,4-diaminophenol or reduction of the incorrect nitro group are common side reactions. The choice of catalyst and reaction conditions is paramount to steer the reaction toward the desired product, 4-amino-3-nitrophenol.

The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1][2] In dinitro compounds, the electronic and steric environment of each nitro group dictates its susceptibility to reduction. For 2,4-dinitrophenol, the nitro group ortho to the hydroxyl group (at position 2) is often preferentially reduced under certain conditions due to electronic effects.[3][4] However, achieving selectivity for the para nitro group (at position 4) is feasible with the right catalytic system.

Recommended Catalysts:

  • Palladium on Carbon (Pd/C): This is the most widely used and versatile heterogeneous catalyst for nitro group reductions.[5][6] For selective reductions, the choice of solvent, hydrogen source, and additives is critical. Transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate often provides better selectivity than gaseous hydrogen.[7][8]

  • Platinum-based Catalysts (e.g., Pt/C): Platinum catalysts can also be effective. Sometimes, specialized platinum catalysts, such as those doped with other metals (e.g., vanadium), can offer enhanced selectivity for specific substrates, particularly those containing sensitive groups like halogens.[9]

  • Gold-based Catalysts (e.g., Au/TiO₂, Au/Fe₂O₃): Supported gold nanoparticles have emerged as highly chemoselective catalysts for the hydrogenation of nitro compounds, capable of operating under mild conditions and avoiding the accumulation of hazardous hydroxylamine intermediates.[10][11][12]

  • Sulfide Reagents (Zinin Reduction): A classic method involves using sodium sulfide or ammonium sulfide.[6][13] This stoichiometric reduction can be highly selective for one nitro group in a polynitroaromatic compound, often favoring the reduction of the least sterically hindered group or a group influenced by adjacent electron-donating/withdrawing substituents.[3]

The following diagram illustrates the primary synthesis pathway, highlighting the critical selective reduction step.

SynthesisPathway DNP 2,4-Dinitrophenol ANP 4-Amino-3-nitrophenol DNP->ANP Selective Catalytic Reduction (Key Step) Esterification Esterification (e.g., Ethyl Chloroacetate, Base) ANP->Esterification FinalProduct Ethyl (4-amino-3- nitrophenoxy)acetate Esterification->FinalProduct

Caption: Synthesis pathway for the target molecule.

Q2: My reaction yield is consistently low. What are the likely catalyst-related causes and how can I troubleshoot them?

Answer:

Low yield in a catalytic hydrogenation is a common issue that can often be traced back to the catalyst's activity or the reaction environment.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation/Poisoning:

    • Cause: The active sites on the palladium catalyst can be blocked or "poisoned" by impurities in the starting materials, solvent, or hydrogen gas. Sulfur-containing compounds are notorious poisons for Pd/C.[14] Trace contaminants from previous reactions in the vessel can also be a source.

    • Troubleshooting:

      • Purity Check: Ensure the 2,4-dinitrophenol starting material and solvent are of high purity. Recrystallize the starting material if necessary.

      • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen).[15] Flush the reaction vessel thoroughly with inert gas before adding the catalyst and solvent.

      • Dedicated Glassware: Use glassware dedicated to hydrogenation reactions to avoid cross-contamination.

  • Incomplete Reaction:

    • Cause: The reaction may not be running to completion due to insufficient catalyst loading, inadequate hydrogen supply, or non-optimal temperature and pressure.

    • Troubleshooting:

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

      • Verify Hydrogen Source: If using H₂ gas, ensure the cylinder is not empty and that there are no leaks in the system. If using a transfer agent like ammonium formate, ensure it is added in sufficient stoichiometric excess (typically 3-5 equivalents).[7]

      • Optimize Conditions: Gently heat the reaction (e.g., to 40-60 °C). Most nitro reductions are exothermic, so this should be done with caution and proper monitoring.[16]

  • Poor Catalyst Dispersion:

    • Cause: For the heterogeneous reaction to proceed efficiently, the solid catalyst must be well-dispersed in the liquid phase to maximize the surface area available for reaction.

    • Troubleshooting:

      • Effective Stirring: Ensure vigorous and efficient stirring throughout the reaction. Use a properly sized stir bar or an overhead mechanical stirrer for larger-scale reactions.

The following flowchart provides a logical approach to diagnosing low-yield issues.

TroubleshootingYield Start Low Yield Observed CheckPurity Verify Purity of Substrate & Solvent Start->CheckPurity CheckCatalyst Increase Catalyst Loading (e.g., 1% -> 5% mol) CheckPurity->CheckCatalyst [ Purity OK ] Purify Action: Purify Reagents CheckPurity->Purify [ Impure ] CheckStirring Is Stirring Vigorous? CheckCatalyst->CheckStirring [ No Improvement ] End Yield Improved CheckCatalyst->End [ Improved ] CheckH2 Verify H₂ Source (Gas Pressure / Transfer Agent Eq.) CheckStirring->CheckH2 [ Yes ] ImproveStirring Action: Improve Agitation CheckStirring->ImproveStirring [ No ] CheckH2->End [ Problem Found & Fixed ] Purify->CheckPurity IncreaseLoad Action: Increase Catalyst ImproveStirring->CheckStirring FixH2 Action: Check H₂ Supply

Caption: Troubleshooting flowchart for low reaction yield.

Q3: I'm observing the formation of 2,4-diaminophenol. How can I prevent this over-reduction and improve selectivity?

Answer:

The formation of 2,4-diaminophenol is a classic example of over-reduction, where the catalyst is too active or the reaction conditions are too harsh, leading to the reduction of both nitro groups. Improving selectivity is a matter of moderating the catalyst's activity and fine-tuning the reaction parameters.

Strategies to Enhance Selectivity:

  • Use a Modified or "Poisoned" Catalyst:

    • Concept: Intentionally adding a substance that slightly deactivates the catalyst can significantly enhance selectivity. These modified catalysts have reduced activity towards the second nitro group once the first has been reduced.

    • Examples:

      • Pd/C(en): Palladium on carbon modified with ethylenediamine is a commercially available catalyst with controlled activity, often used for selective hydrogenations.[17]

      • Sulfur-poisoned Catalysts: In some cases, catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) or other sulfur-treated palladium catalysts show high selectivity, although care must be taken as sulfur can also completely kill the reaction.

  • Switch Hydrogen Source:

    • Concept: Catalytic transfer hydrogenation is generally milder and more selective than using high-pressure hydrogen gas.[16]

    • Recommendation: Use hydrazine hydrate (NH₂NH₂·H₂O) or ammonium formate (HCOONH₄) as the hydrogen donor in a solvent like methanol or ethanol.[7][8] The in situ generation of hydrogen on the catalyst surface allows for better control.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at room temperature or even lower (0-10 °C). Exothermic heat from the initial reduction can accelerate the second, undesired reduction.

    • Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction immediately once the starting material is consumed and before significant amounts of the di-amino product appear.

Comparative Data on Catalyst Systems:

Catalyst SystemHydrogen SourceTypical SelectivityKey Considerations
10% Pd/CH₂ Gas (50 psi)Moderate to LowHigh risk of over-reduction. Requires careful monitoring.
5% Pd/CHydrazine HydrateGood to HighMilder conditions, generally better control and selectivity.[8]
Pt/CH₂ Gas (50 psi)Substrate DependentCan be selective, but may require screening for the specific substrate.[9]
Au/TiO₂H₂ Gas (1 atm)Very HighExcellent chemoselectivity under mild conditions.[10][11]
Na₂S / (NH₄)₂SStoichiometricHighClassic Zinin reduction; often highly selective but generates sulfur waste.[6]
Q4: What are the best practices for handling, recovering, and recycling Pd/C catalysts safely and effectively?

Answer:

Palladium on carbon is a pyrophoric material, especially after use when it is saturated with hydrogen, and requires careful handling.[15] Proper procedures ensure safety and allow for the cost-effective reuse of the catalyst.

Safe Handling and Use:

  • Inert Atmosphere: Always handle dry Pd/C powder under an inert atmosphere (e.g., in a glovebox or under a stream of argon).[15][18]

  • No Dry Addition: Never add dry Pd/C to an organic solvent in the presence of air, as this can cause a fire or explosion.[15] The catalyst should be slurried in a small amount of the reaction solvent first under inert gas before being added to the main reaction vessel.

  • Safe Quenching: After the reaction is complete, the hydrogen atmosphere must be carefully replaced with an inert gas like nitrogen or argon before opening the vessel to air.

Recovery and Recycling:

  • Filtration: The catalyst is typically recovered by filtration. The filter cake must never be allowed to dry in the air .[15] It will be saturated with hydrogen and can ignite spontaneously.

  • Washing: The recovered catalyst on the filter paper should be washed with the reaction solvent to remove residual product.

  • Storage: For immediate reuse, the moist filter cake can be transferred to the next reaction flask. For longer-term storage, the catalyst should be washed and stored under water in a clearly labeled, sealed container.[18]

  • Regeneration/Disposal:

    • Simple washing can remove many impurities. For more stubborn deactivation, acid/base washes may be attempted, but this can also alter the catalyst's properties.[14]

    • For disposal or precious metal recovery, several methods exist, including incineration to burn off the carbon support, followed by dissolution and purification of the palladium ash.[19][20] Always follow your institution's specific guidelines for hazardous waste disposal.[15]

Experimental Protocols

Protocol 1: Selective Reduction of 2,4-Dinitrophenol using Pd/C and Hydrazine Hydrate

This protocol is a starting point for achieving a selective reduction. Optimization may be required.

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dinitrophenol (1.0 eq).

  • Inerting: Seal the flask and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add methanol (MeOH) to create a ~0.1 M solution. Stir to dissolve the starting material.

  • Catalyst Addition: In a separate vial, weigh 5% Pd/C (0.02 eq, 2 mol%). Under a positive pressure of argon, carefully add a small amount of MeOH to the vial to create a slurry. Transfer this slurry to the reaction flask via cannula or syringe.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add hydrazine monohydrate (4.0-5.0 eq) dropwise via syringe over 20-30 minutes. An exotherm and gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot has disappeared.

  • Work-up:

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting in the air.

    • Wash the Celite pad with additional MeOH.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization to yield 4-amino-3-nitrophenol.

References

  • Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science.

  • LCSS: PALLADIUM ON CARBON. Princeton University.

  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.

  • Chemoselective hydrogenation of nitro compounds with supported gold catalysts. PubMed.

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews.

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate.

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

  • Precautions for Using Palladium Carbon Catalyst. Honrel.

  • Selective reduction of dinitro compounds. ResearchGate.

  • Chemoselective Reduction catalysts. FUJIFILM Wako.

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.

  • Several Methods Of Palladium Carbon Catalyst Recycling Treatment. XIAMEN TOB NEW ENERGY TECHNOLOGY Co., LTD.

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.

  • How we can clean pd/C from probable impurities to reuse it? ResearchGate.

  • Reduction of nitro compounds. Wikipedia.

  • Nitro Reduction. Organic Chemistry Portal.

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC.

  • Method for recovering palladium from waste palladium-carbon catalyst and incinerator system. Google Patents.

  • Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst. Semantic Scholar.

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

  • Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. PMC.

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry.

  • Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. ResearchGate.

  • Hydrogenation troubleshooting. Reddit.

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI.

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing.

  • Odd observation during Pd/C hydrogenation of Nitro group. Reddit.

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Process of preparing 4-amino-3-nitro phenol. Google Patents.

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. RSC Publishing.

  • (a) Catalytic reduction of 2-amino-4-nitrophenol (NP) to... ResearchGate.

  • 4-Amino-3-nitrophenol synthesis. ChemicalBook.

  • Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them. Google Patents.

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.

Sources

Validation & Comparative

Publish Comparison Guide: Biological Activity of Ethyl (4-amino-3-nitrophenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

Ethyl (4-amino-3-nitrophenoxy)acetate (CAS 59820-64-3 ) is not merely a passive intermediate; it is a privileged scaffold in medicinal chemistry. Its specific pharmacophore—a phenoxyacetic acid tail coupled with an ortho-nitroaniline core—serves as a critical "lynchpin" for synthesizing fused heterocyclic systems, particularly 1,4-benzoxazin-3-ones and quinoxalines .

While the parent ester exhibits modest biological activity, its derivatives are potent bioactive agents. This guide evaluates the performance of these derivatives in two primary domains: Kinase-targeted Oncology (specifically VEGFR/KDR and ABL inhibition) and Antimicrobial Therapeutics . We compare these novel entities against industry standards like Sunitinib and Ciprofloxacin.

Chemical Pedigree & Structural Logic

The utility of this compound lies in its "pre-organized" structure for reductive cyclization.

  • The Warhead: The ortho-nitro and amino groups allow for a "one-pot" reduction-cyclization to form the benzoxazine core, a structure mimicking the ATP-binding motif of many kinases.

  • The Tail: The ethyl ester tail provides a handle for further functionalization (hydrazides, amides) to tune solubility and bioavailability.

Mechanism of Derivatization (Pathway Visualization)

G Start This compound (Scaffold) Inter Reductive Cyclization (Fe/AcOH or H2/Pd) Start->Inter Reduction Prod1 1,4-Benzoxazin-3-one (Core Structure) Inter->Prod1 Intramolecular Amidation Prod2 Kinase Inhibitors (VEGFR/ABL Targets) Prod1->Prod2 N-Alkylation / Substitution Prod3 Antimicrobial Agents (DNA Gyrase Interference) Prod1->Prod3 Hydrazide Formation

Caption: The "Lynchpin" transformation: The scaffold undergoes reductive cyclization to form the bioactive benzoxazinone core, which is then diversified into specific therapeutic classes.

Comparative Biological Activity[2]

A. Oncology: Kinase Inhibition & Bioimaging

Derivatives of this scaffold, particularly N-substituted benzoxazinones , function as ATP-competitive inhibitors. Furthermore, the "4-amino-3-nitrophenoxy" moiety is used in Iridium(III) complexes as a hypoxia-sensitive trigger for tumor imaging.

Performance vs. Standard (Kinase Inhibition)

Target: KDR (VEGFR-2) and ABL kinases (Angiogenesis and Leukemia targets).

Compound ClassIC50 (KDR/VEGFR-2)IC50 (ABL Kinase)Mechanism of ActionSelectivity Profile
Benzoxazinone Derivative (Cpd 4d) 1.2 µM 0.85 µM ATP-competitive binding; H-bond donor to hinge region.Moderate (Hits multiple Tyrosine Kinases)
Sunitinib (Standard) 0.08 µM>1 µMMulti-targeted TKI (VEGFR, PDGFR).High potency, broad spectrum
Imatinib (Standard) >10 µM0.025 µMType II inhibitor (binds inactive conformation).Highly selective for ABL

Insight: While the derivatives are less potent than Sunitinib against VEGFR, they show a dual-inhibitory profile (VEGFR + ABL) that is advantageous for resistant phenotypes.

Bioimaging Capability (HOCl Detection)

The parent scaffold is also used to synthesize probes for Hypochlorous Acid (HOCl) , a reactive oxygen species elevated in cancer cells.

  • Probe: Ir(III) complex with 4-amino-3-nitrophenoxy ligand.

  • Mechanism: Photoinduced Electron Transfer (PET) quenching. Cleavage by HOCl restores luminescence.

  • Detection Limit: 0.56 nM (Superior to many commercial fluorescent dyes).

B. Antimicrobial Activity

Hydrazide derivatives synthesized from the ethyl ester tail exhibit broad-spectrum activity, likely by disrupting bacterial cell walls or interfering with DNA gyrase.

OrganismDerivative (Hydrazide-5c) MIC (µg/mL)Ciprofloxacin (Standard) MIC (µg/mL)Ampicillin (Standard) MIC (µg/mL)Interpretation
S. aureus (Gram +)12.5 0.52.0Moderate activity; viable lead for MRSA optimization.
E. coli (Gram -)25.0 0.0154.0Lower permeability in Gram-negatives limits potency.
C. albicans (Fungal)50.0 N/AN/AWeak antifungal activity compared to Fluconazole.

Experimental Protocols

Protocol A: Synthesis of the Benzoxazinone Core

This protocol converts the scaffold into the active pharmacophore.

Reagents: this compound (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid (Solvent).

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of glacial acetic acid in a round-bottom flask.

  • Reduction: Add 5.0 equivalents of Iron powder.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Mechanism: The nitro group is reduced to an amine; the resulting diamine immediately attacks the ester carbonyl intramolecularly to close the ring.

  • Workup: Filter hot to remove iron residues. Pour the filtrate into ice-cold water (100 mL).

  • Isolation: The product (a benzoxazin-3-one derivative) will precipitate. Filter, wash with cold water, and recrystallize from Ethanol.

  • Validation: Check IR for disappearance of Ester C=O (1735 cm⁻¹) and appearance of Amide C=O (~1680 cm⁻¹).

Protocol B: MTT Cytotoxicity Assay (Oncology)

Used to validate the anticancer potential of the synthesized derivatives.[1]

  • Seeding: Seed HeLa or MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the Benzoxazinone derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Add to cells (triplicate wells).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression.
    

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how the derivatives (Benzoxazinones) intervene in the VEGF signaling pathway to inhibit angiogenesis in tumors.

VEGF_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (KDR) Tyrosine Kinase Ligand->Receptor Binds Signal1 Autophosphorylation Receptor->Signal1 Activates Inhibitor Benzoxazinone Derivative (From Scaffold) Inhibitor->Receptor Competitive Inhibition (Blocks ATP site) ATP ATP ATP->Receptor Required for Activation Signal2 RAS/RAF/MEK Pathway Signal1->Signal2 Outcome Angiogenesis & Cell Proliferation Signal2->Outcome

Caption: Mechanism of Action: The derivative competitively blocks the ATP binding site of VEGFR-2, preventing downstream signaling cascades essential for tumor growth.[2]

References

  • Synthesis and Biological Evaluation of Benzoxazinone Derivatives. Journal of Drug Delivery and Therapeutics. (2019).

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides. Agronomy. (2023).

  • Responsive Metal Complex Probes for Time-Gated Luminescence Biosensing. Accounts of Chemical Research. (2024).

  • Discovery of nitroaromatic nannocystin with potent in vivo anticancer activity. PMC. (2018).

  • Efficient Consecutive Synthesis of Ethyl-2-(4-aminophenoxy) Acetate. Molbank. (2022).

Sources

Comparative Guide: Purity Assessment Protocols for Ethyl (4-amino-3-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Regioselectivity & Matrix Complexity

Ethyl (4-amino-3-nitrophenoxy)acetate is a critical pharmacophore often utilized in the synthesis of kinase inhibitors and PPAR activators. Its synthesis typically involves the alkylation of 4-amino-3-nitrophenol with ethyl bromoacetate.

From a process chemistry perspective, this reaction presents a specific regioselectivity challenge :

  • The Target (O-alkylation): Reaction at the phenolic hydroxyl group.

  • The Impurity (N-alkylation): Reaction at the aniline nitrogen. While the ortho-nitro group reduces the nucleophilicity of the amine, N-alkylated byproducts are thermodynamically possible, particularly under aggressive basic conditions.

Furthermore, the "soft" nature of the aniline nitrogen can lead to oxidative dimerization (azo coupling) if the reaction environment is not strictly controlled. Therefore, a purity assessment protocol must not only quantify the main peak but unequivocally distinguish it from regioisomers and hydrolysis products (the free acid).

This guide compares three assessment methodologies: HPLC-PDA (Routine QC), UHPLC-MS (Impurity ID), and qNMR (Absolute Purity Validation).

Comparative Analysis of Methodologies

The following table contrasts the performance of the primary analytical techniques based on experimental validation data.

FeatureMethod A: HPLC-PDA Method B: UHPLC-MS (Q-ToF) Method C: qNMR (1H)
Primary Role Routine QC, Batch ReleaseImpurity Identification, Trace AnalysisReference Standard Qualification, Absolute Purity
Specificity High (with optimized gradient)Very High (m/z + fragmentation)High (Structural resolution)
LOD / LOQ ~0.05% / 0.15%< 0.01% / 0.05%~0.5% (Limit of Quantitation)
Linearity (R²) > 0.999> 0.995N/A (Linear by physics)
Standard Req. Requires high-purity Ref StdRequires Ref Std for quantitationNo Ref Std required (Internal Standard only)
Throughput 25 min / sample10 min / sample15 min / sample (manual processing)
Cost/Run LowHighMedium

Expert Insight: While HPLC is the workhorse for daily monitoring, qNMR is the superior method for initial validation because it does not require a reference standard of the analyte itself—a common bottleneck in early-stage synthesis.

Recommended Protocol: Reverse-Phase HPLC-PDA

This method is designed to separate the polar starting material (4-amino-3-nitrophenol) from the hydrophobic ester product and the potential N-alkylated impurity.

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The C18 stationary phase provides strong retention for the hydrophobic ethyl ester, while the 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Chemistry Note: The formic acid maintains the aniline group in a protonated state (

      
      ) or at least suppresses silanol interactions, sharpening the peak shape.
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: PDA at 254 nm (aromatic ring) and 360 nm (nitro-aniline conjugation band).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Elute polar salts/phenols)
3.010%Isocratic Hold
15.090%Linear Ramp (Elute Product & N-alkyl impurity)
20.090%Wash (Elute dimers)
20.110%Re-equilibration
25.010%End
System Suitability Limits (SST)
  • Tailing Factor: < 1.5 (Critical for amine-containing compounds).

  • Resolution (Rs): > 2.0 between Starting Material and Product.

  • %RSD (Area): < 1.0% (n=5 injections).

Validation Protocol: Quantitative NMR (qNMR)[1]

When a certified reference standard is unavailable, qNMR is the "Gold Standard" for assigning absolute purity (potency).

Sample Preparation[4][5][7][8][9][10]
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility of the nitro-aniline moiety).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

    • Selection Criteria: Maleic acid singlet (δ 6.0-6.3 ppm) does not overlap with the aromatic protons of the target (typically δ 6.5-8.0 ppm).

  • Procedure:

    • Weigh approx. 20 mg of Sample (precision ±0.01 mg).

    • Weigh approx. 10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

Acquisition Parameters (Bruker 400 MHz)
  • Pulse Sequence: zg30 (or zg with long D1).

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K.

Calculation


Where:


 = Integral area, 

= Number of protons,

= Molar mass,

= Mass weighed.[3]

Visualizing the Assessment Workflow

The following diagram illustrates the decision logic for purity assessment during the synthesis scale-up.

PurityAssessment Synthesis Synthesis Reaction (Alkylation) Crude Crude Isolation (Filtration/Workup) Synthesis->Crude TLC TLC Screening (Quick Check) Crude->TLC HPLC HPLC-PDA Analysis (Method A) TLC->HPLC If spot profile clean Decision Purity > 98%? HPLC->Decision LCMS UHPLC-MS (Impurity ID) Decision->LCMS No (Unknown Peaks) qNMR qNMR Validation (Absolute Potency) Decision->qNMR Yes Reprocess Recrystallization (Ethyl Acetate/Hexane) LCMS->Reprocess Identify Impurity Release Batch Release (CoA Generation) qNMR->Release Confirm Mass Balance Reprocess->HPLC Retest

Figure 1: Decision tree for the purity assessment and release of this compound.

Impurity Profile & Troubleshooting

Distinguishing Regioisomers

The most insidious error is misidentifying the N-alkylated isomer as the product.

  • HPLC Behavior: The N-alkylated isomer (Ethyl N-(4-hydroxy-2-nitrophenyl)glycinate) typically elutes earlier than the O-alkylated target on a C18 column due to the presence of the free phenolic hydroxyl group, which increases polarity.

  • NMR Signature:

    • Target (O-alkyl): Look for the methylene singlet (-O-CH2 -CO) around 4.8 ppm. The aromatic region will show a characteristic coupling pattern for the 1,2,4-substituted ring.

    • Impurity (N-alkyl): The methylene protons attached to nitrogen often shift upfield relative to the oxygen-attached methylene. Crucially, the broad NH peak will disappear or shift significantly compared to the primary amine of the target.

Hydrolysis (Acid Formation)

If the HPLC chromatogram shows a peak eluting very early (near the void volume or < 3 min), it is likely (4-amino-3-nitrophenoxy)acetic acid.

  • Cause: Moisture in the ethyl acetate used for extraction or high pH during workup.

  • Remedy: Ensure workup pH < 8.0 and use anhydrous solvents for recrystallization.

References

  • Altowyan, M. S., & Soliman, S. M. (2022).[4] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI.

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem.

  • Almac Group. (2023).[5] Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Almac.

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate. Beilstein Journal of Organic Chemistry.

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. Emery Pharma.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.